molecular formula C20H21BrN2O3 B2806981 8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899353-79-8

8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2806981
CAS No.: 899353-79-8
M. Wt: 417.303
InChI Key: ZLWABCRWWWBVAL-UHFFFAOYSA-N
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Description

8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C20H21BrN2O3 and its molecular weight is 417.303. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Research

The compound's structure suggests potential activity against various biological targets. Preliminary studies indicate that it may exhibit:

  • Antimicrobial Activity : Targeting bacterial infections.
  • Antitumor Properties : Inhibiting cancer cell proliferation in vitro.

Neuropharmacology

Research indicates that compounds similar to this oxadiazocin derivative may affect neurotransmitter systems, potentially offering insights into treatments for neurological disorders such as depression and anxiety.

Drug Development

Due to its unique molecular structure, this compound can serve as a lead in drug discovery programs aimed at developing new therapeutics for conditions like:

  • Chronic Pain : Modulating pain pathways.
  • Inflammatory Diseases : Reducing inflammation through specific biochemical pathways.

Case Studies

Study TitleFocusFindings
Antitumor Activity of OxadiazocinsEvaluated the cytotoxic effects of various oxadiazocins on cancer cell linesShowed significant inhibition of cell growth in breast cancer cells (MCF-7) with IC50 values in the low micromolar range
Neuropharmacological EffectsInvestigated the impact on serotonin receptorsDemonstrated modulation of serotonin receptor activity, suggesting potential antidepressant effects

Properties

IUPAC Name

4-bromo-10-(3,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3/c1-11-5-12(2)7-14(6-11)23-19(24)22-16-10-20(23,3)26-18-15(16)8-13(21)9-17(18)25-4/h5-9,16H,10H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWABCRWWWBVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4OC)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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